5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a fluorophenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization with methyl isocyanide under acidic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Phenyl-substituted pyrazoles.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity, while the amino group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-phenyl-1-methylpyrazole: Lacks the fluorine atom, which may result in different biological activity and binding affinity.
5-Amino-3-(2-chlorophenyl)-1-methylpyrazole: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions with biological targets.
5-Amino-3-(2-bromophenyl)-1-methylpyrazole: The bromine atom can affect the compound’s physical properties and reactivity.
Uniqueness
The presence of the fluorine atom in 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole distinguishes it from its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its ability to cross biological membranes.
Properties
IUPAC Name |
5-(2-fluorophenyl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPUQZNJLLPNCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.